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5-Bromo-2-chloro-1-ethyl-3-methylbenzene

Cat. No.: B14019171
M. Wt: 233.53 g/mol
InChI Key: CCDKFHLVQQLPCE-UHFFFAOYSA-N
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Description

Significance of Halogenated Alkylbenzenes in Modern Organic Chemistry Research

Halogenated alkylbenzenes, a subclass of substituted benzene (B151609) derivatives, hold a position of particular importance in organic chemistry. The inclusion of halogen atoms (F, Cl, Br, I) and alkyl groups on an aromatic ring creates versatile chemical intermediates and target molecules with significant applications.

The carbon-halogen bond, while generally stable, can be activated to participate in a wide range of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of complex molecular architectures. Furthermore, halogen atoms act as powerful directing groups in electrophilic aromatic substitution, influencing the position of incoming substituents, a critical factor in multi-step syntheses. pressbooks.pub

The presence of halogens also profoundly impacts a molecule's physical and biological properties. Halogen bonding, a non-covalent interaction involving the electron-deficient region of a halogen atom, is increasingly recognized for its role in molecular recognition, crystal engineering, and the development of new functional materials. nih.gov In fields like medicinal chemistry and materials science, the ability to strategically place halogens and alkyl groups allows for the modulation of properties such as lipophilicity, metabolic stability, and electronic behavior. nih.govstudymind.co.uk The study of halogenation reactions provides deep insight into the reactivity and mechanisms of aromatic compounds. studymind.co.uk

Contextualizing 5-Bromo-2-chloro-1-ethyl-3-methylbenzene within the Scope of Complex Aromatic Molecule Synthesis and Study

This compound serves as an exemplary case study for a poly-substituted aromatic compound. Its structure features four distinct substituents on the benzene ring: two halogens (bromo and chloro) and two alkyl groups (ethyl and methyl). While specific research literature on this exact molecule is not abundant, its structure presents a classic challenge in synthetic organic chemistry, requiring a carefully planned, multi-step approach.

The synthesis of such a molecule must be approached retrosynthetically, considering the order of introduction for each substituent. pressbooks.publibretexts.org The directing effects of the groups already present on the ring are paramount to the success of the synthesis. libretexts.orgfiveable.me For instance, alkyl groups are activating and ortho-, para-directing, while halogens are deactivating yet also ortho-, para-directing. The interplay between these electronic effects, combined with potential steric hindrance from the existing groups, dictates the regiochemical outcome of each synthetic step. fiveable.me Planning a successful route requires a deep understanding of these principles to avoid the formation of undesired isomers, which can be difficult to separate. libretexts.orgfiveable.me

Below are the predicted properties for this complex halogenated alkylbenzene.

Table 1: Predicted Properties of this compound

Property Value
Molecular Formula C₉H₁₀BrCl
Molecular Weight 233.53 g/mol
IUPAC Name This compound

| Canonical SMILES | CCC1=C(C=C(C=C1Cl)Br)C |

The challenge of its synthesis is highlighted by considering the directing effects of its substituents in an electrophilic aromatic substitution context.

Table 2: Substituent Effects on Electrophilic Aromatic Substitution

Substituent Type Directing Effect
-CH₃ (Methyl) Activating Ortho, Para
-CH₂CH₃ (Ethyl) Activating Ortho, Para
-Cl (Chloro) Deactivating Ortho, Para

| -Br (Bromo) | Deactivating | Ortho, Para |

Challenges and Opportunities in the Investigation of Poly-substituted Aromatic Systems

The synthesis and study of poly-substituted aromatic systems like this compound are accompanied by distinct challenges and significant opportunities.

Challenges:

Regioselectivity: The primary challenge is controlling the precise placement of each substituent. When multiple directing groups are present, predicting the major product can be complex, often leading to mixtures of isomers that require difficult purification. fiveable.me

Steric Hindrance: As the benzene ring becomes more crowded with substituents, steric hindrance can prevent or slow down desired reactions, potentially leading to unexpected products. fiveable.me

Harsh Reaction Conditions: Classical methods for synthesizing such compounds can require harsh conditions, expensive metal catalysts, or multi-step sequences to install necessary functional groups, limiting their efficiency and scalability. nih.govrsc.org

Purification: The physical properties of different isomers of a poly-substituted benzene can be very similar, making separation by standard techniques like chromatography or distillation challenging and resource-intensive. fiveable.me

Opportunities:

Development of Novel Synthetic Methods: The difficulties in creating these molecules drive innovation. Fields such as organocatalysis and advanced transition-metal catalysis are focused on developing milder, more selective, and efficient methods for constructing poly-substituted arenes. nih.govrsc.org Programmable, one-pot reactions that build complex aromatic systems from simple precursors represent a major frontier. acs.org

New Materials Science Applications: The precise control over substitution patterns allows for the creation of novel materials with tailored properties. Porous aromatic frameworks (PAFs), for example, are built from highly substituted organic units and exhibit exceptional stability and large surface areas for applications in gas storage and catalysis. researchgate.net The unique electronic properties of contorted or twisted polycyclic aromatic hydrocarbons, influenced by bulky substituents, are also being explored for optoelectronic devices. rsc.org

Fundamental Research: Investigating structurally complex but under-studied molecules provides an opportunity to discover new chemical phenomena and refine existing theories of molecular interaction and reactivity. Understanding the subtle interplay of steric and electronic effects in these systems can lead to more accurate predictive models for chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrCl B14019171 5-Bromo-2-chloro-1-ethyl-3-methylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

5-bromo-2-chloro-1-ethyl-3-methylbenzene

InChI

InChI=1S/C9H10BrCl/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3H2,1-2H3

InChI Key

CCDKFHLVQQLPCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C)Cl

Origin of Product

United States

Historical Development of Synthetic Strategies for Halogenated Aromatic Compounds Bearing Alkyl Substituents

Evolution of Electrophilic Aromatic Substitution for Benzene (B151609) Functionalization

Electrophilic aromatic substitution (EAS) stands as one of the most fundamental and extensively studied reactions in organic chemistry for the functionalization of aromatic rings like benzene. rsc.orgwikipedia.org Its development has been crucial for the introduction of a wide array of substituents, including halogens and alkyl groups, onto an aromatic nucleus.

The journey of EAS began in the 19th century with the discovery of reactions that, in retrospect, are now understood as electrophilic substitutions on aromatic compounds. rsc.org A pivotal moment in the conceptual understanding of these reactions was the characterization of the general substitution pattern, which was distinct from the addition reactions typical of alkenes. rsc.org The stability of the benzene ring meant that it would only react with strong electrophiles, and the reaction proceeds through a substitution mechanism that preserves the aromaticity of the ring. libretexts.orglibretexts.org

The general mechanism of electrophilic aromatic substitution involves a two-step process. msu.edu The first, and typically rate-determining, step is the attack of the π-electron system of the aromatic ring on a strong electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. rsc.orglhsciencemansa.org In the second step, a base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com

A significant advancement in EAS was the use of catalysts to generate the necessary strong electrophiles. msu.edu For instance, the halogenation of benzene with bromine or chlorine requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wikipedia.orglibretexts.orgstudymind.co.uk The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the benzene ring. libretexts.orguobabylon.edu.iq

The Friedel-Crafts reactions, discovered by Charles Friedel and James M. Crafts in 1877, represent a landmark in the alkylation and acylation of aromatic rings. libretexts.orglhsciencemansa.org These reactions utilize a Lewis acid catalyst, typically aluminum chloride, to generate a carbocation from an alkyl halide (alkylation) or an acylium ion from an acyl halide or anhydride (B1165640) (acylation). libretexts.orglibretexts.orglhsciencemansa.org While Friedel-Crafts alkylation is a powerful tool for attaching alkyl chains to a benzene ring, it is known to be susceptible to carbocation rearrangements and polyalkylation. libretexts.org

The regioselectivity of EAS on substituted benzenes is governed by the nature of the existing substituent. wikipedia.org Activating groups, which are typically electron-donating, direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, which are electron-withdrawing, direct incoming electrophiles to the meta position. libretexts.org Halogens are an interesting exception, as they are deactivating yet ortho, para-directing. libretexts.org

Interactive Table: Key Electrophilic Aromatic Substitution Reactions for Benzene Functionalization.

ReactionElectrophileCatalyst/ReagentsProduct
HalogenationX⁺ (e.g., Br⁺, Cl⁺)Br₂/FeBr₃ or Cl₂/AlCl₃Halobenzene
NitrationNO₂⁺ (Nitronium ion)HNO₃/H₂SO₄Nitrobenzene
SulfonationSO₃Fuming H₂SO₄Benzenesulfonic acid
Friedel-Crafts AlkylationR⁺ (Carbocation)R-X/AlCl₃Alkylbenzene
Friedel-Crafts AcylationR-C=O⁺ (Acylium ion)R-COCl/AlCl₃Acylbenzene

Emergence of Metal-Catalyzed Cross-Coupling Methodologies in Aryl Halide Chemistry

The advent of metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of complex organic molecules, including halogenated aromatic compounds bearing alkyl substituents. nih.gov These reactions, which form carbon-carbon bonds by coupling an organometallic reagent with an organic halide in the presence of a transition metal catalyst, have become indispensable tools in organic synthesis. nih.govacs.org The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of this field. nobelprize.orgrsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions are among the most prominent and widely used methods. nih.gov These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orglibretexts.org In the oxidative addition step, a low-valent palladium catalyst (typically Pd(0)) inserts into the carbon-halogen bond of the aryl halide. rsc.org This is followed by transmetalation, where an organic group is transferred from an organometallic reagent to the palladium center. acs.org Finally, in the reductive elimination step, the two organic groups on the palladium complex couple to form the new carbon-carbon bond, and the palladium catalyst is regenerated. rsc.org

Several named reactions highlight the versatility of this approach:

The Heck Reaction: Discovered independently by Tsutomu Mizoroki and Richard F. Heck, this reaction couples an aryl or vinyl halide with an alkene. wikipedia.org It is a powerful method for the synthesis of substituted alkenes. wikipedia.orgmasterorganicchemistry.com

The Suzuki Reaction: Developed by Akira Suzuki, this reaction couples an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. rsc.orgmasterorganicchemistry.comwikipedia.org The mild reaction conditions and the low toxicity of the boron reagents have made the Suzuki coupling exceptionally popular in both academic and industrial settings. rsc.orgrsc.org

The Negishi Reaction: Ei-ichi Negishi developed a cross-coupling reaction that utilizes organozinc reagents. nobelprize.org These reagents are highly reactive and allow for the coupling of a wide range of aryl, vinyl, and alkyl halides. nobelprize.org

The development of new ligands for the palladium catalyst has been instrumental in expanding the scope of these reactions to include less reactive aryl chlorides and to enable couplings involving sp³-hybridized carbon atoms. acs.orgacs.org More recently, efforts have focused on developing ligand-free catalytic systems to improve the cost-effectiveness and sustainability of these processes. rsc.orgrsc.org Furthermore, reductive cross-coupling methods that directly couple two different organic halides are emerging as a powerful alternative to traditional cross-coupling reactions. acs.orgnih.govresearchgate.net

Interactive Table: Overview of Key Metal-Catalyzed Cross-Coupling Reactions.

ReactionOrganometallic ReagentKey Features
Heck ReactionAlkeneForms substituted alkenes.
Suzuki ReactionOrganoboron (e.g., boronic acid)Mild conditions, low toxicity of reagents.
Negishi ReactionOrganozincHigh reactivity and broad scope.

Advanced Synthetic Methodologies for 5 Bromo 2 Chloro 1 Ethyl 3 Methylbenzene and Analogous Structures

Regioselective Halogenation Strategies for Aromatic Rings

The controlled introduction of halogen atoms at specific positions on an aromatic ring is a cornerstone of synthesizing polysubstituted benzenes. For a target molecule like 5-Bromo-2-chloro-1-ethyl-3-methylbenzene, achieving the desired 1,2,3,5-substitution pattern requires overcoming the statistical distribution of isomers that can arise from simple halogenation reactions.

Direct Halogenation with Specific Reagents and Catalysts

Direct halogenation via electrophilic aromatic substitution (EAS) is a fundamental method for installing chlorine and bromine atoms onto a benzene (B151609) ring. wikipedia.org This reaction typically involves the use of a molecular halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as an iron or aluminum trihalide (e.g., FeCl₃, AlBr₃). wikipedia.orgyoutube.com The catalyst polarizes the halogen-halogen bond, generating a potent electrophile that is attacked by the electron-rich aromatic ring. youtube.com

The choice of catalyst and reaction conditions can influence the outcome, though regioselectivity is primarily dictated by the substituents already present on the ring. researchgate.net For activated aromatic rings, which are rich in electrons, milder conditions may be sufficient. researchgate.net Conversely, deactivated rings require harsher conditions to facilitate the reaction. wikipedia.org Various halogenating agents have been developed to improve selectivity and handle sensitive substrates. N-halosuccinimides (NCS for chlorination, NBS for bromination) are common reagents used for halogenation, sometimes in conjunction with catalysts to achieve specific regiochemical outcomes. organic-chemistry.org

Table 1: Common Reagents and Catalysts for Direct Aromatic Halogenation

Halogenation TypeReagent(s)Catalyst(s)Typical Application
Chlorination Cl₂AlCl₃, FeCl₃General chlorination of aromatic rings. wikipedia.org
SO₂Cl₂Acidic zeolitesSelective chlorination of activated aromatics. researchgate.net
N-Chlorosuccinimide (NCS)Pd(OAc)₂Directed C-H chlorination. organic-chemistry.org
Bromination Br₂AlBr₃, FeBr₃General bromination of aromatic rings. wikipedia.org
N-Bromosuccinimide (NBS)Light (hν) or Radical InitiatorBenzylic bromination (see Section 3.2.2). chemistrysteps.com

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic substitution. wikipedia.orgchem-station.com This strategy utilizes a "directed metalation group" (DMG) already present on the aromatic ring. organic-chemistry.org The DMG, which typically contains a heteroatom with lone-pair electrons (e.g., amide, methoxy, or carbamate (B1207046) groups), coordinates to a strong organolithium base, such as n-butyllithium or s-butyllithium. wikipedia.orguwindsor.ca

This coordination directs the base to deprotonate the ring at the nearest (ortho) position, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be trapped by a suitable electrophilic halogen source (e.g., Br₂, I₂, C₂Cl₆) to install a halogen atom with near-perfect regioselectivity. organic-chemistry.orguwindsor.ca This method is particularly valuable for constructing highly substituted aromatic systems where traditional EAS reactions would yield complex mixtures of isomers. chem-station.com

Table 2: Examples of Directed Metalation Groups (DMGs) and Their Application

Directed Metalation Group (DMG)Typical BaseElectrophilic Halogen SourceResult
-CONR₂ (Amide)s-BuLi, t-BuLiBr₂Ortho-bromination. uwindsor.ca
-OCH₃ (Methoxy)n-BuLiI₂Ortho-iodination. wikipedia.org
-NHCO₂R (Carbamate)s-BuLi1,2-DibromotetrafluoroethaneOrtho-bromination. organic-chemistry.org
-SO₂NR₂ (Sulfonamide)n-BuLiN-Chlorosuccinimide (NCS)Ortho-chlorination. organic-chemistry.org

Control of Regioselectivity through Substituent Effects and Reaction Conditions

In electrophilic aromatic substitution, the regiochemical outcome is profoundly influenced by the electronic properties of the substituents already attached to the benzene ring. lumenlearning.comfiveable.me These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orguomustansiriyah.edu.iq

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. fiveable.me They stabilize the carbocation intermediate formed during the substitution. lumenlearning.com Examples include alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups. Activating groups predominantly direct incoming electrophiles to the ortho and para positions. fiveable.me

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. fiveable.me Most deactivating groups, such as nitro (-NO₂) and carbonyl (-COR), are meta-directors. uomustansiriyah.edu.iq

Halogens: Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because their lone pairs can stabilize the intermediate carbocation through resonance. libretexts.org

In a polysubstituted ring, the directing effects are generally additive. When directing effects conflict, a strongly activating group will typically dominate over a deactivating or weakly activating group. libretexts.org For the synthesis of this compound, the synthetic sequence must be carefully planned. The ethyl and methyl groups are ortho-, para-directing activators, while the chloro and bromo groups are ortho-, para-directing deactivators. The final substitution step must account for the combined directing influence of all four pre-existing groups to place the fifth substituent in the correct position.

Table 3: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

SubstituentGroup TypeReactivity EffectDirecting Effect
-CH₃, -C₂H₅AlkylActivatingOrtho, Para
-Cl, -BrHalogenDeactivatingOrtho, Para
-OH, -ORHydroxyl, AlkoxyStrongly ActivatingOrtho, Para
-NO₂NitroStrongly DeactivatingMeta
-C(O)RCarbonylDeactivatingMeta
-SO₃HSulfonic AcidStrongly DeactivatingMeta

Introduction of Alkyl Chains onto Halogenated Aromatic Systems

The introduction of alkyl groups like methyl and ethyl onto an aromatic ring is another critical phase in the synthesis of the target compound. Several methods are available, each with distinct advantages and limitations.

Friedel-Crafts Alkylation and its Variations for Ethyl and Methyl Group Introduction

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds with aromatic rings. lumenlearning.comlibretexts.org The reaction involves treating an aromatic compound with an alkyl halide (e.g., chloroethane (B1197429) or chloromethane) in the presence of a strong Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). periodicchemistry.compearson.com The Lewis acid facilitates the formation of a carbocation electrophile, which is then attacked by the aromatic ring. youtube.comperiodicchemistry.com

However, Friedel-Crafts alkylation suffers from several limitations:

Polyalkylation: The product, an alkylbenzene, is more reactive than the starting material because alkyl groups are activating. lumenlearning.comperiodicchemistry.com This can lead to the introduction of multiple alkyl groups.

Carbocation Rearrangement: Primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations, leading to isomeric products. lumenlearning.comlibretexts.org

Substrate Limitation: The reaction fails on strongly deactivated aromatic rings, such as those bearing a nitro or sulfonic acid group. lumenlearning.comlibretexts.org

To circumvent these issues, a common variation is the Friedel-Crafts acylation , followed by reduction. chemistry.coachfiveable.me An acyl group (-COR) is introduced using an acyl chloride or anhydride (B1165640) with AlCl₃. The resulting ketone is a deactivating group, which prevents polyacylation. chemistrysteps.com The carbonyl group can then be reduced to a methylene (B1212753) group (-CH₂-) using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, yielding the desired alkylbenzene without rearrangement. chemistrysteps.comchemistry.coach

Table 4: Comparison of Friedel-Crafts Alkylation and Acylation-Reduction

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation followed by Reduction
Electrophile Alkyl Halide (R-X)Acyl Halide (RCO-X)
Catalyst Lewis Acid (e.g., AlCl₃)Lewis Acid (e.g., AlCl₃)
Rearrangement Risk YesNo
Poly-substitution Risk YesNo
Ring Reactivity Fails on strongly deactivated ringsFails on strongly deactivated rings
Final Product AlkylbenzeneAlkylbenzene

Synthetic Routes via Benzylic Functionalization and Derivatization

An alternative strategy for introducing or modifying alkyl chains involves reactions at the benzylic position—the carbon atom directly attached to the aromatic ring. masterorganicchemistry.com The benzylic position is uniquely reactive because radical, cationic, and anionic intermediates at this site are stabilized by resonance with the aromatic ring. chemistrysteps.comchemistry.coach

A common approach is benzylic halogenation . Using a reagent like N-Bromosuccinimide (NBS) with light or a radical initiator, a hydrogen atom at the benzylic position of an existing alkyl group (e.g., toluene (B28343) or ethylbenzene) can be selectively replaced with a bromine atom. chemistrysteps.comyoutube.com This benzylic halide is a versatile intermediate. It can undergo nucleophilic substitution reactions (Sₙ1 or Sₙ2) to introduce a variety of functional groups or participate in coupling reactions to extend the carbon chain. youtube.com

Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl group at the benzylic position to a carboxylic acid, provided there is at least one benzylic hydrogen. chemistrysteps.commasterorganicchemistry.com This transformation is useful for converting an ortho-, para-directing alkyl group into a meta-directing carboxyl group, thereby altering the regioselectivity of subsequent electrophilic substitutions. masterorganicchemistry.com

Catalytic Hydrogenation and Reduction Strategies for Alkyl Group Formation

The introduction of alkyl groups, such as the ethyl and methyl moieties in this compound, onto an aromatic ring is a fundamental transformation in organic synthesis. While direct Friedel-Crafts alkylation using alkyl halides is a well-known method, it suffers from significant limitations, including the potential for carbocation rearrangements and polyalkylation. lumenlearning.com To overcome these challenges, a more reliable two-step sequence involving Friedel-Crafts acylation followed by reduction is often employed. youtube.com

This strategic approach begins with the introduction of an acyl group (R-C=O) to the benzene ring using an acyl chloride or anhydride with a Lewis acid catalyst. This reaction is not prone to rearrangement and the deactivating effect of the acyl group prevents over-alkylation. The resulting aryl ketone is then subjected to reduction to yield the desired alkylbenzene. lumenlearning.comyoutube.com Common and effective reduction methods include:

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the ketone to a methylene group.

Wolff-Kishner Reduction: This reaction involves the use of hydrazine (B178648) (H₂NNH₂) and a strong base, such as potassium hydroxide, typically in a high-boiling solvent.

Catalytic Hydrogenation: A widely used laboratory and industrial method involves the hydrogenation of the aryl ketone using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. lumenlearning.comyoutube.com This method is often preferred due to its milder conditions and high efficiency.

For the synthesis of a polysubstituted compound like this compound, the sequence of these acylation and reduction steps, in conjunction with halogenation and other functional group introductions, must be carefully planned to ensure correct regiochemistry based on the directing effects of the existing substituents. libretexts.org

Strategic Functional Group Interconversions and Cross-Coupling Approaches

The halogen atoms on this compound serve as versatile handles for further molecular elaboration through functional group interconversions and, most notably, transition metal-catalyzed cross-coupling reactions. These methods allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex aromatic structures from aryl halides. wikipedia.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (in Suzuki and Negishi coupling) or coordination of an alkene/alkyne (in Heck and Sonogashira coupling), and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nih.govlibretexts.orgyoutube.com

For a di-halogenated substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, stepwise functionalization. The C-Br bond is generally more reactive and will typically undergo oxidative addition to the palladium catalyst under milder conditions than the more robust C-Cl bond. wikipedia.org

Suzuki Reaction: Couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Heck Reaction: Involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is known for its excellent stereoselectivity. organic-chemistry.org

Sonogashira Reaction: Forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. acs.orgorganic-chemistry.orgacs.org This method is highly efficient for the synthesis of aryl-substituted alkynes. nih.gov

Negishi Reaction: Couples an aryl halide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is noted for its broad scope and high functional group tolerance, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.orgresearchgate.net

Interactive Table: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerKey ReagentsBond Formed
Suzuki Organoboron CompoundPd Catalyst, BaseAryl-Aryl, Aryl-Vinyl
Heck AlkenePd Catalyst, BaseAryl-Vinyl
Sonogashira Terminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseAryl-Alkynyl
Negishi Organozinc CompoundPd or Ni CatalystAryl-Alkyl, Aryl-Aryl, etc.

Organometallic reagents, such as organolithium and Grignard (organomagnesium) compounds, are powerful nucleophiles used extensively in the synthesis of substituted aromatics. libretexts.org They are typically prepared by the reaction of an aryl halide with the corresponding metal. msu.edu For instance, the bromine atom in this compound could be selectively converted into an organometallic species due to the higher reactivity of bromine compared to chlorine. msu.edu

Once formed, these reagents can react with a wide array of electrophiles to introduce new functional groups. For example, reaction with an aldehyde or ketone will form a new alcohol, while reaction with CO₂ followed by an acidic workup yields a carboxylic acid.

Furthermore, these organometallic intermediates are central to other synthetic strategies. They are the precursors for the organozinc reagents used in Negishi coupling and can be transmetalated to form organocuprates (Gilman reagents). libretexts.orgyoutube.com Gilman reagents are particularly useful for coupling with alkyl halides to form new C-C bonds. youtube.com Another powerful technique is Directed ortho-Metalation (DoM), where a functional group on the ring directs lithiation to an adjacent position, allowing for highly regioselective synthesis. msu.edu

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. chemistrysteps.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgpressbooks.pub

The structure of this compound lacks strong electron-withdrawing groups; its alkyl substituents are weakly electron-donating. Therefore, it is generally inert to the classical SNAr addition-elimination mechanism under standard conditions. libretexts.org

In SNAr reactions, the reactivity of the halogens as leaving groups is counterintuitive when compared to Sₙ1 and Sₙ2 reactions. The order of reactivity is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, and highly electronegative halogens enhance the electrophilicity of the carbon atom being attacked. chemistrysteps.commasterorganicchemistry.com While direct halogen exchange on an unactivated ring like this is difficult, such transformations can sometimes be achieved under very harsh conditions or via alternative mechanisms, such as the benzyne (B1209423) elimination-addition pathway, which requires an extremely strong base. chemistrysteps.com

Novel and Sustainable Approaches in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on developing methods that are not only efficient but also environmentally benign. The synthesis of halogenated arenes is an area where the principles of green chemistry are being actively applied to reduce waste and avoid hazardous materials.

The synthesis of halogenated aromatic compounds traditionally involves electrophilic aromatic substitution using elemental halogens (Cl₂ or Br₂) and a Lewis acid catalyst. taylorfrancis.comchemguide.co.uk These methods often use hazardous chlorinated solvents and can generate significant waste. rsc.org Green chemistry offers a framework for developing more sustainable alternatives. organic-chemistry.org The twelve principles of green chemistry provide guidance for this endeavor. acs.orgnih.gov

Key green approaches relevant to halogenated arene synthesis include:

Waste Prevention and Atom Economy: Designing syntheses to maximize the incorporation of all reactant materials into the final product. acs.orgpaperpublications.org Catalytic methods are superior to stoichiometric ones in this regard. acs.org

Use of Safer Reagents: Replacing hazardous elemental halogens with safer alternatives. rsc.org N-halosuccinimides (e.g., N-bromosuccinimide, NBS) are solid, easier-to-handle reagents. rsc.org Oxidative halogenation, which uses safer halide salts (e.g., HBr) in combination with an oxidant like hydrogen peroxide, is another attractive green strategy where the only byproduct is water. rsc.org

Use of Catalysis: Employing catalysts instead of stoichiometric reagents minimizes waste. paperpublications.org For example, developing reusable solid acid catalysts, such as zeolites, for halogenation reactions can streamline processes and reduce environmental impact. researchgate.net

Use of Greener Solvents: Avoiding the use of environmentally persistent and toxic solvents like chlorinated hydrocarbons is a primary goal. rsc.org Research focuses on using water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. nih.govpaperpublications.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. acs.orgpaperpublications.org Microwave-assisted synthesis can sometimes dramatically reduce reaction times and energy input. paperpublications.org

By applying these principles, chemists can develop synthetic routes to compounds like this compound that are safer, more efficient, and have a smaller environmental footprint. rsc.org

Continuous Flow and Microreactor Technology for Enhanced Reaction Control and Safety

Continuous flow chemistry, particularly when implemented in microreactors, offers significant advantages for halogenation reactions, which are often rapid and highly exothermic. researchgate.netresearchgate.net The high surface-area-to-volume ratio of microreactors allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hot spots that can lead to side reactions and reduced selectivity. researchgate.net This technology facilitates the safe handling of hazardous reagents like elemental bromine and allows for rapid process optimization by systematically varying parameters such as residence time, temperature, and reagent stoichiometry. rsc.org

A notable example analogous to the synthesis of halogenated toluenes is the photocatalytic oxidative bromination of 2,6-dichlorotoluene (B125461) (DCT) to produce 2,6-dichlorobenzyl bromide (DCBB) in a microchannel reactor. nih.gov This process utilizes hydrogen peroxide (H₂O₂) as an oxidant and hydrobromic acid (HBr) as the bromine source under light irradiation, representing a greener alternative to traditional methods. researchgate.netnih.gov Researchers have systematically optimized the reaction conditions to achieve high conversion and selectivity.

Under optimized conditions in a microchannel reactor— HBr/H₂O₂/DCT molar ratios of 1.5:1.5:1, a residence time of 5.88 minutes, a reaction temperature of 70°C, and irradiation with an 87 W blue light—a DCT conversion of 98.1% with a DCBB selectivity of 93.2% was achieved. acs.org This high level of performance underscores the enhanced control offered by microreactor technology. The study also demonstrated that parameters such as reactant concentrations and the molar ratio of H₂O₂ to HBr are crucial for maximizing product yield and bromine utilization. acs.org

Table 1: Optimized Parameters for the Continuous Flow Bromination of 2,6-Dichlorotoluene acs.org
ParameterOptimal Value
Molar Ratio (HBr/H₂O₂/DCT)1.5:1.5:1
Residence Time5.88 min
Temperature70 °C
Pressure0.8 MPa
Irradiation87 W blue light
DCT Concentration21.0 wt %
HBr Concentration16.3 wt %
H₂O₂ Concentration7.7 wt %
Resulting DCT Conversion98.1%
Resulting DCBB Selectivity93.2%

Another relevant example is the continuous-flow synthesis of 1-bromo-2,4,5-trifluorobenzene (B152817) in a microreactor, which employs FeBr₃ as a catalyst generated in situ from the reaction of bromine with iron. researchgate.net This process is highly efficient, yielding the desired product in minutes. researchgate.net These examples demonstrate the potential of continuous flow technology to be adapted for the selective and safe synthesis of complex halogenated aromatics like this compound.

Biocatalytic Approaches and Chemoenzymatic Transformations

Biocatalytic methods, employing enzymes such as halogenases, present a green and highly selective alternative for the synthesis of halogenated organic compounds. mdpi.comresearchgate.net Flavin-dependent halogenases (FDHs) are particularly noteworthy as they can catalyze the regioselective halogenation of electron-rich aromatic compounds under mild, aqueous conditions, using benign halide salts. mdpi.comnih.gov This enzymatic approach can overcome the regioselectivity challenges often encountered in traditional chemical synthesis. nih.gov

The substrate scope of FDHs has been shown to extend beyond their native substrates. For instance, the flavin-dependent tryptophan halogenases have been successfully used to halogenate a variety of non-native aryl substrates. mdpi.comrsc.org The tryptophan-7-halogenase RebH, for example, can catalyze the halogenation of various substituted indoles and naphthalenes with high conversion rates. nih.gov In one study, RebH was used to produce 3-chloroindole with a 53% yield and monochlorinated naphthalenes in high yields, demonstrating its versatility. nih.gov

Furthermore, research has shown that tryptophan halogenases like PyrH and PrnA can halogenate non-indolic substrates such as anthranilamide and anthranilic acid. mdpi.comrsc.org While the conversion rates for some non-native substrates can be modest, protein engineering and mutagenesis techniques are being employed to enhance enzyme activity and alter regioselectivity. rsc.orgresearchgate.net For example, specific mutations in the active site of PrnA were shown to influence the regioselectivity of the chlorination of anthranilic acid. rsc.org

A chemoenzymatic approach, which combines the high selectivity of biocatalysis with the broad scope of chemical synthesis, is a powerful strategy. chemrxiv.org In this approach, a halogenase enzyme can be used to regioselectively install a halogen atom onto an aromatic scaffold, which can then be further functionalized using traditional chemical methods, such as cross-coupling reactions. chemrxiv.org

Table 2: Biocatalytic Halogenation of Non-Native Substrates by Tryptophan Halogenases rsc.orgresearchgate.net
EnzymeSubstrateHalide% Conversion (after 1 hr)Product(s) and Ratio
PyrHAnthranilic acidCl⁻<1%5-chloroanthranilate (100%)
PrnAAnthranilic acidCl⁻<1%3-chloroanthranilate (84%), 5-chloroanthranilate (16%)
Reaction conditions: 10 μM halogenase enzyme and 0.5 mM substrate.

The application of these biocatalytic and chemoenzymatic strategies to substrates structurally analogous to 1-ethyl-3-methylbenzene could provide a highly regioselective route to intermediates for the synthesis of this compound. Further research, including enzyme screening and protein engineering, will be crucial to develop efficient biocatalysts for this specific target molecule.

Theoretical and Computational Chemistry Investigations of 5 Bromo 2 Chloro 1 Ethyl 3 Methylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a computational method used to determine the electronic structure of molecules. A primary application is geometry optimization, which finds the most stable three-dimensional arrangement of atoms—the conformation with the lowest energy.

For a molecule like 5-Bromo-2-chloro-1-ethyl-3-methylbenzene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find its equilibrium geometry. nih.gov This process involves calculating forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that this structure is a true energy minimum. nih.gov The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) (Note: This table is a hypothetical representation of expected data for this compound, as specific studies are unavailable.)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.405C2-C1-C6118.5
C1-C(ethyl)1.510C1-C2-C3121.0
C2-Cl1.740C1-C6-C5120.8
C3-C(methyl)1.512C2-C3-C4119.5
C5-Br1.910C4-C5-Br119.7

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more reactive. Analysis of the spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. For related compounds, FMO analysis has been used to evaluate ionization energy and electron gain enthalpy. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: This table is a hypothetical representation of expected data.)

PropertyEnergy (eV)
HOMO Energy-6.58
LUMO Energy-1.23
HOMO-LUMO Gap5.35

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP), is a map of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species.

The EPS is typically visualized using a color scale. Regions of negative electrostatic potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive potential (colored blue) are electron-poor and are the likely sites for nucleophilic attack. nih.gov For this compound, one would expect negative potential to be concentrated around the electronegative chlorine and bromine atoms and the π-system of the benzene (B151609) ring, while positive potential would be found near the hydrogen atoms.

Computational Modeling of Spectroscopic Signatures

Computational methods can accurately simulate various types of spectra, which is essential for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for organic structure determination. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding of each nucleus, which is then converted into a chemical shift value relative to a standard (e.g., Tetramethylsilane).

Predicted chemical shifts are crucial for assigning peaks in an experimental spectrum and can help distinguish between different isomers or conformers. While a number of methods for predicting NMR shifts have been developed, they generally rely on database approaches, empirical modeling, or neural network techniques. researchgate.net

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (Note: This table is a hypothetical representation of expected data.)

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C1140.2H (ethyl CH₂)2.65
C2133.5H (ethyl CH₃)1.25
C3138.9H (methyl)2.30
C4128.7H47.15
C5118.0H67.20
C6130.5

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each peak in a spectrum corresponds to a specific molecular motion, such as the stretching or bending of bonds.

Theoretical calculations can predict the frequencies and intensities of these vibrations. nih.gov For a non-linear molecule, the number of fundamental vibrational modes is given by the formula 3N-6, where N is the number of atoms. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve agreement with experimental spectra. nih.govresearchgate.net This analysis allows for the detailed assignment of every band in the IR and Raman spectra to a specific vibrational mode. nih.gov

Table 4: Illustrative Predicted Vibrational Frequencies and Assignments (Note: This table is a hypothetical representation of expected data.)

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (Vibrational Mode)
31053080C-H stretch (aromatic)
29802955C-H stretch (aliphatic)
15801565C=C stretch (aromatic ring)
11501140C-Cl stretch
10501040C-Br stretch
820815C-H bend (out-of-plane)

UV-Vis Absorption Maxima Prediction and Electronic Transitions

The prediction of UV-Vis absorption maxima and the understanding of electronic transitions in a molecule like this compound are typically achieved through Time-Dependent Density Functional Theory (TD-DFT) calculations. This computational method is a powerful tool for studying the excited states of molecules.

The process would involve first optimizing the ground state geometry of the molecule using Density Functional Theory (DFT). Following this, TD-DFT calculations would be performed to determine the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which indicate the intensity of the absorption bands.

The electronic transitions are generally from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. For substituted benzenes, these transitions are often of the π → π* type, originating from the aromatic ring. The presence of substituents like bromine, chlorine, ethyl, and methyl groups will influence the energies of these molecular orbitals and, consequently, the absorption wavelengths. Halogen atoms, with their lone pairs, can participate in n → π* transitions as well.

Table 1: Predicted UV-Vis Absorption Data and Electronic Transitions for a Representative Substituted Benzene (Note: This is a hypothetical data table for a similar molecule to illustrate the expected findings for this compound, as specific data is not available.)

Calculated λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2850.021HOMO -> LUMOπ -> π
2600.150HOMO-1 -> LUMOπ -> π
2200.350HOMO -> LUMO+1π -> π*

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the intermolecular interactions that govern the properties of this compound in different environments.

To understand how this compound behaves in a solvent, MD simulations would be performed by placing the molecule in a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent). The simulations would track the interactions between the solute and solvent molecules, allowing for the calculation of properties such as the solvation free energy. The arrangement of solvent molecules around the solute, known as the solvation shell, can be analyzed through radial distribution functions.

Crystal packing studies, on the other hand, would involve simulating a system with multiple molecules of this compound to predict how they would arrange themselves in a solid crystalline state. These simulations can reveal the dominant intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potential halogen bonding, that dictate the crystal lattice structure.

The ethyl and methyl groups attached to the benzene ring of this compound are not static and can rotate around the carbon-carbon single bonds. This rotation gives rise to different spatial arrangements, or conformations, of the molecule. The conformational landscape describes the potential energy of the molecule as a function of these rotational angles (torsional or dihedral angles).

Computational methods can be used to calculate the energy of the molecule for a full 360° rotation around the bond connecting the ethyl group to the benzene ring. This allows for the identification of the most stable (lowest energy) conformations and the energy barriers (torsional barriers) that must be overcome for the molecule to transition from one stable conformation to another. For substituted ethylbenzenes, the most stable conformations often involve the ethyl group being oriented to minimize steric hindrance with the adjacent substituents on the ring.

Table 2: Hypothetical Torsional Barrier Data for the Ethyl Group Rotation in a Substituted Ethylbenzene (Note: This is a hypothetical data table to illustrate the expected findings for this compound, as specific data is not available.)

Torsional Angle (°)Relative Energy (kcal/mol)Conformation
02.5Eclipsed (Transition State)
600.0Staggered (Stable)
1202.5Eclipsed (Transition State)
1800.5Partially Eclipsed (Stable)

Spectroscopic and Analytical Methodologies for the Characterization of 5 Bromo 2 Chloro 1 Ethyl 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-Bromo-2-chloro-1-ethyl-3-methylbenzene, a combination of one-dimensional and two-dimensional NMR experiments would be utilized to unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Proton NMR (¹H NMR) Applications for Alkyl and Aromatic Proton Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and methyl groups, as well as the aromatic protons.

Alkyl Region: The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, coupled to the methylene protons. The methyl group directly attached to the aromatic ring would appear as a singlet.

Aromatic Region: The two protons on the benzene (B151609) ring are in different chemical environments and would likely appear as two distinct singlets or as an AX spin system with very small coupling, depending on the solvent and resolution of the instrument. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents (bromo, chloro, ethyl, and methyl groups).

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H ~7.0-7.5 d ~2-3
Aromatic-H ~7.0-7.5 d ~2-3
-CH₂- (ethyl) ~2.6-2.8 q ~7.5
-CH₃ (ring) ~2.3-2.5 s N/A

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the six aromatic carbons and the three carbons of the alkyl substituents. The chemical shifts of the aromatic carbons are significantly affected by the attached halogen and alkyl groups.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
C-Cl ~130-135
C-Br ~115-120
C-ethyl ~140-145
C-methyl ~135-140
C-H (aromatic) ~125-130
C-H (aromatic) ~125-130
-CH₂- (ethyl) ~25-30
-CH₃ (ring) ~20-25

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Analysis

To confirm the assignments made from ¹H and ¹³C NMR spectra and to establish the complete molecular structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, most notably confirming the connectivity within the ethyl group (correlation between the -CH2- and -CH3 protons).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the signals of the protonated aromatic carbons and the alkyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the alkyl protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be used to confirm the relative positions of the substituents on the benzene ring by observing through-space interactions between the protons of the alkyl groups and the aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C9H10BrCl). The calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula.

Fragmentation Pathways and Isotopic Abundance Analysis for Halogenated Compounds

The mass spectrum of this compound would exhibit a characteristic molecular ion cluster due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative abundances of these isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive pattern of peaks for the molecular ion and any fragment ions containing these halogens. docbrown.infoyoutube.comcsbsju.edulibretexts.org

Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms or the alkyl substituents. mdpi.comyoutube.com For this compound, characteristic fragmentation would likely involve:

Loss of a bromine radical: [M-Br]⁺

Loss of a chlorine radical: [M-Cl]⁺

Loss of a methyl radical from the ethyl group (benzylic cleavage): [M-CH₃]⁺

Loss of an ethyl radical: [M-C₂H₅]⁺

The analysis of these fragmentation patterns, in conjunction with the isotopic distribution, would provide strong confirmatory evidence for the structure of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis in Research

Hyphenated analytical techniques are powerful tools for separating and identifying components within a mixture. For a volatile, non-polar compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally well-suited method for its identification and quantification in research settings. nih.govijpsr.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components, including this compound, are then separated based on their boiling points and interactions with the stationary phase of the GC column. hpst.cz Following separation, the eluted molecules enter the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the molecular ion peak (M+) would be a key identifier. A critical feature in the mass spectrum would be the distinctive isotopic pattern caused by the presence of bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens, which greatly aids in confirming the compound's elemental composition. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for analyzing complex mixtures that may contain non-volatile impurities or related reaction byproducts. researchgate.netnih.govacs.org While less common for such a volatile compound, reverse-phase HPLC could separate it from more polar substances before it enters the mass spectrometer for analysis.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion Description Key Feature
[M]+ Molecular Ion Shows characteristic isotopic pattern for one Br and one Cl atom.
[M-CH₃]+ Loss of a methyl group from the ethyl substituent Isotopic pattern for Br and Cl remains.
[M-C₂H₅]+ Loss of the ethyl group Isotopic pattern for Br and Cl remains.
[M-Cl]+ Loss of the chlorine atom Isotopic pattern for Br remains.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Characteristic Absorption Bands for Aromatic Ring and Alkyl Substituents

The IR and Raman spectra of this compound would be dominated by vibrations associated with its substituted benzene ring and its alkyl (ethyl and methyl) groups.

Aromatic C-H Stretching: Weak to medium intensity bands are expected in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds on the aromatic ring. libretexts.orglibretexts.org

Alkyl C-H Stretching: Stronger bands corresponding to the C-H stretching vibrations of the ethyl and methyl groups would appear just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of characteristic peaks, typically in the 1600-1450 cm⁻¹ region. libretexts.org For substituted benzenes, bands are often observed near 1600 cm⁻¹, 1585 cm⁻¹, and 1500-1400 cm⁻¹. libretexts.org

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. The out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region are particularly sensitive to the substitution pattern on the aromatic ring. libretexts.orglibretexts.org

Analysis of C-Br and C-Cl Stretching Frequencies

The carbon-halogen bonds also produce characteristic vibrational bands. The positions of these bands are highly dependent on the mass of the halogen atom.

C-Cl Stretching: The carbon-chlorine stretching vibration for an aromatic chloride typically appears in the 850-550 cm⁻¹ range. libretexts.orglibretexts.org

C-Br Stretching: The carbon-bromine stretch is found at a lower frequency due to the higher mass of bromine, generally in the 690-515 cm⁻¹ region. libretexts.orglibretexts.org

The precise frequencies for these C-X stretches in this compound can be influenced by the electronic effects of the other substituents on the ring. spectroscopyonline.com In Raman spectroscopy, these vibrations are also observable and can provide complementary information to the IR spectrum. mdpi.com

Table 2: Expected Characteristic Vibrational Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Alkyl C-H Stretch 2975 - 2850 IR, Raman
Aromatic C=C Stretch 1600 - 1450 IR, Raman
C-Cl Stretch 850 - 550 IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its electronic structure, particularly the nature of its chromophores.

Aromatic Chromophore Analysis and Substituent Effects on Absorption Maxima

The primary chromophore in this compound is the benzene ring itself. Benzene exhibits characteristic π→π* electronic transitions, typically a strong primary band (E-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm. spcmc.ac.inup.ac.za

Substitution on the benzene ring alters the energy of these transitions, typically causing a shift in the absorption maxima (λ_max) to longer wavelengths, an effect known as a bathochromic or "red" shift. spcmc.ac.in The substituents on this compound—ethyl, methyl, chloro, and bromo—all contribute to this effect.

Alkyl Groups (Ethyl, Methyl): Alkyl groups are weakly electron-donating and cause a modest bathochromic shift of the absorption bands. spcmc.ac.in

The cumulative effect of these four substituents would be a noticeable shift of both the primary and secondary absorption bands to longer wavelengths compared to unsubstituted benzene. up.ac.zaresearchgate.net The exact λ_max would depend on the interplay of these electronic effects and the solvent used for the analysis.

Table 3: General Substituent Effects on Benzene Absorption Maxima

Substituent Effect on λ_max Nature of Effect
Alkyl (e.g., -CH₃, -C₂H₅) Small Bathochromic Shift Weakly Activating
Chloro (-Cl) Bathochromic Shift Deactivating (Inductive) / Activating (Resonance)

X-ray Crystallography for Absolute Structure and Conformational Studies

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique would provide unambiguous confirmation of the substitution pattern on the benzene ring and precise measurements of bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray diffraction analysis would yield:

Unambiguous Connectivity: Absolute confirmation that the substituents are located at the 1, 2, 3, and 5 positions.

Precise Molecular Geometry: Exact bond lengths (e.g., C-C, C-H, C-Cl, C-Br) and bond angles, providing insight into any steric strain caused by the adjacent substituents.

Conformational Details: The preferred orientation (conformation) of the ethyl group relative to the plane of the benzene ring.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as halogen bonding or van der Waals interactions.

As of now, a search of crystallographic databases does not indicate that the crystal structure for this compound has been experimentally determined and made publicly available. However, the technique remains the gold standard for absolute structure elucidation should suitable single crystals of the compound be obtained. acs.orgacs.org

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

The principle of SCXRD is based on the diffraction of a monochromatic X-ray beam by the ordered array of atoms in a single crystal. creative-biostructure.com When the X-rays interact with the electron clouds of the atoms, they are scattered in specific directions. This scattering creates a unique diffraction pattern of spots of varying intensity. By meticulously measuring the angles and intensities of these diffracted beams as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be constructed. creative-biostructure.comumass.edu Mathematical analysis of this map reveals the exact position of each atom, enabling the complete elucidation of the molecular structure. mdpi.com

For this compound, an SCXRD analysis would provide definitive data on its solid-state molecular geometry. This would include:

Bond Lengths: The precise distances between covalently bonded atoms, such as the C-Br, C-Cl, C-C bonds of the benzene ring, and the C-C and C-H bonds of the ethyl and methyl substituents.

Bond Angles: The angles formed between three connected atoms, which define the molecule's geometry, for instance, the C-C-C angles within the aromatic ring and the angles around the substituted carbon atoms.

Torsion Angles: These angles describe the conformation of the ethyl group relative to the plane of the benzene ring.

Although experimental data for this compound is not available, the following table illustrates the typical crystallographic data obtained from an SCXRD experiment for a representative substituted bromochlorobenzene derivative. This data provides a framework for what would be expected from a structural analysis of the title compound.

Table 1: Illustrative Crystallographic Data for a Halogenated Benzene Derivative (Note: This is representative data and not the actual data for this compound)

Parameter Value
Empirical Formula C₉H₈BrN
Formula Weight 210.08
Temperature 150(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 4.0382 (1) Åb = 11.2310 (3) Åc = 17.9852 (5) Åα = 90°β = 92.569 (1)°γ = 90°
Volume 815.41 (4) ų
Z (Molecules per unit cell) 4

Data adapted from a representative structure of a substituted bromobenzene (B47551) derivative. nih.gov

Crystal Packing Motifs and Intermolecular Interactions (e.g., Halogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. nih.govresearchgate.net For this compound, the presence of bromine and chlorine atoms introduces the possibility of highly directional and influential halogen bonds, which are expected to play a crucial role in the supramolecular assembly. nih.gov

Halogen Bonding: A halogen bond is a non-covalent interaction that occurs between an electrophilic region on a halogen atom (the σ-hole) in one molecule and a nucleophilic region (such as a lone pair on another halogen, oxygen, or nitrogen atom) in an adjacent molecule. researchgate.net The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nsf.gov In the crystal structure of this compound, several types of halogen bonds are conceivable:

Br···Cl Interactions: The bromine atom, being more polarizable, can act as a potent halogen bond donor, interacting with the electron-rich equatorial region of the chlorine atom on a neighboring molecule.

Br···Br and Cl···Cl Interactions: These interactions are classified based on their geometry. Type I interactions involve symmetric contacts where the two C-X···X angles are equal, while Type II interactions are bent, with one C-X···X angle being close to 180° and the other near 90°. nsf.gov Type II interactions are generally considered true halogen bonds, driven by the σ-hole concept. nsf.gov

Halogen···π Interactions: The electron-rich π-system of the benzene ring can act as a halogen bond acceptor, interacting with the electrophilic σ-hole of a bromine or chlorine atom from another molecule. chemistryviews.orgnih.gov

Other Intermolecular Interactions: Beyond halogen bonding, the crystal packing would also be influenced by:

π-π Stacking: Aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces. However, the presence of the ethyl and methyl substituents in this compound may cause steric hindrance, potentially leading to offset or "slipped" stacking arrangements rather than a perfectly co-facial one. nih.govbris.ac.uk

The interplay and relative strengths of these different interactions—halogen bonding, π-π stacking, and van der Waals forces—will ultimately determine the final, most thermodynamically stable crystal structure.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

Interaction Type Description Expected Geometry
Halogen Bond (Type II) Interaction between the positive σ-hole on one halogen (e.g., Br) and the negative equatorial region of another (e.g., Cl). C−Br···Cl angle approx. 180°
Halogen Bond (Halogen-π) Interaction between a halogen's σ-hole and the electron-rich face of the aromatic ring. Halogen atom positioned above the ring plane.
π-π Stacking Attractive interaction between aromatic rings. Parallel or offset arrangement of benzene rings.

| Van der Waals Forces | General attractive forces between molecules. | Non-directional |

Chemical Reactivity and Reaction Mechanisms of 5 Bromo 2 Chloro 1 Ethyl 3 Methylbenzene

Reactions Involving Halogen Substituents

The bromine and chlorine atoms attached to the benzene (B151609) ring are key sites for reactivity, primarily through substitution or metal-exchange reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, SNAr typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. chemistrysteps.com

In the case of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene, the ring is substituted with electron-donating alkyl groups (ethyl and methyl), which destabilize the negative charge required for the classic addition-elimination SNAr mechanism. Consequently, this compound is relatively unreactive towards nucleophiles under standard SNAr conditions. wikipedia.org

For a reaction to occur, forcing conditions involving a very strong base, such as sodium amide (NaNH₂), are necessary. libretexts.org Under these conditions, the reaction proceeds through an alternative elimination-addition mechanism, which involves a highly reactive "benzyne" intermediate. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The strong base abstracts a proton from the ring ortho to one of the halogens, followed by the elimination of the halide to form a transient triple bond within the aromatic ring. chemistrysteps.com The nucleophile then adds to the benzyne (B1209423), followed by protonation, to yield the substitution product.

Given the two different halogens and two possible deprotonation sites, the formation of multiple benzyne intermediates is possible, leading to a mixture of regioisomeric products. masterorganicchemistry.com

Metal-Halogen Exchange Reactions for Organometallic Intermediate Formation

Metal-halogen exchange is a powerful and widely used reaction in organic synthesis to convert aryl halides into reactive organometallic intermediates, such as organolithium or Grignard reagents. wikipedia.org This transformation is typically achieved by treating the aryl halide with an organolithium reagent (e.g., n-butyllithium) at low temperatures. msu.edu

A key aspect of this reaction is its selectivity, which is governed by the identity of the halogen. The rate of exchange follows the trend I > Br > Cl. wikipedia.org For this compound, this selectivity is highly significant. Treatment with one equivalent of an organolithium reagent, such as n-butyllithium, will result in the selective exchange of the bromine atom over the chlorine atom. This occurs because the C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to reaction with the organolithium reagent.

This regioselective reaction yields 2-chloro-1-ethyl-5-lithio-3-methylbenzene as the primary organometallic intermediate. This intermediate is a potent nucleophile and can be trapped with various electrophiles (E+) to introduce a wide range of functional groups at the original position of the bromine atom.

Table 1: Regioselective Metal-Halogen Exchange
ReagentConditionsSelective ExchangePrimary Intermediate FormedPotential Subsequent Reaction
n-Butyllithium (n-BuLi)Low Temperature (e.g., -78 °C) in THFBromine (Br)2-chloro-1-ethyl-5-lithio-3-methylbenzeneReaction with electrophiles (e.g., CO₂, aldehydes, ketones)
Magnesium (Mg)THF, refluxBromine (Br)(2-chloro-1-ethyl-3-methyl-5-phenyl)magnesium bromideGrignard reactions

Catalytic Hydrogenolysis of Aryl Halides

Catalytic hydrogenolysis is a reduction reaction that removes a halogen atom from an aromatic ring and replaces it with a hydrogen atom. This process, also known as hydrodehalogenation, typically employs a transition metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, which can be hydrogen gas (H₂) or a transfer agent like ethanol. rsc.org

The reactivity of aryl halides in hydrogenolysis is dependent on the carbon-halogen bond strength, with the order of reactivity being C-I > C-Br > C-Cl. mdpi.com This difference in reactivity allows for selective dehalogenation in polyhalogenated compounds. organic-chemistry.org

For this compound, the weaker C-Br bond can be selectively cleaved under carefully controlled conditions, leaving the C-Cl bond intact. This selective reduction would yield 2-chloro-1-ethyl-3-methylbenzene. More forcing conditions, such as higher temperatures, increased pressure, or longer reaction times, would be required to cleave the stronger C-Cl bond, eventually leading to the fully dehalogenated product, 1-ethyl-3-methylbenzene.

Reactions at the Alkyl Substituents (Ethyl and Methyl)

The ethyl and methyl groups on the aromatic ring are also sites of reactivity, particularly at the benzylic positions.

Benzylic Halogenation and Subsequent Nucleophilic Substitution (SN1/SN2)

The carbon atom directly attached to a benzene ring is known as the benzylic position. libretexts.org C-H bonds at this position are significantly weaker than typical alkane C-H bonds because their homolytic cleavage leads to the formation of a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This enhanced stability makes the benzylic position a prime target for free-radical halogenation.

Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN) facilitates selective bromination at the benzylic position over other positions. masterorganicchemistry.comaskfilo.com In this compound, there are two benzylic positions: the primary hydrogens of the methyl group and the secondary hydrogens of the ethyl group.

The stability of the resulting radical determines the site of halogenation. The order of radical stability is tertiary > secondary > primary. Therefore, the secondary benzylic radical formed by abstracting a hydrogen from the ethyl group is more stable than the primary benzylic radical from the methyl group. chemistrysteps.com Consequently, bromination occurs preferentially at the ethyl group, yielding 1-(5-bromo-2-chloro-3-methylphenyl)-1-bromoethane.

Table 2: Selectivity in Benzylic Bromination
Alkyl GroupBenzylic PositionRadical StabilityMajor Product of NBS Halogenation
Ethyl (-CH₂CH₃)SecondaryHigher1-(5-bromo-2-chloro-3-methylphenyl)-1-bromoethane
Methyl (-CH₃)PrimaryLowerMinor or trace product

The resulting benzylic bromide is a versatile intermediate that can readily undergo nucleophilic substitution reactions via either SN1 or SN2 pathways, depending on the nucleophile and reaction conditions, allowing for the introduction of various functional groups at the benzylic position. libretexts.org

Oxidation Pathways of Alkyl Chains on Aromatic Rings

Alkyl groups attached to a benzene ring can be oxidized to carboxylic acids under strong oxidizing conditions, provided that the benzylic carbon has at least one hydrogen atom. libretexts.orgmsu.edutestbook.com A common and effective reagent for this transformation is hot, alkaline potassium permanganate (B83412) (KMnO₄), followed by an acidic workup. askfilo.commasterorganicchemistry.com

Both the ethyl and methyl groups of this compound possess benzylic hydrogens, making them susceptible to this oxidation. youtube.com The reaction proceeds by cleaving the alkyl chain at the benzylic position and converting it into a carboxylic acid group. Regardless of the length of the alkyl chain, it is oxidized down to a carboxyl group. masterorganicchemistry.com

Therefore, the exhaustive oxidation of this compound with a strong oxidizing agent like KMnO₄ will convert both the ethyl and methyl groups into carboxylic acid functionalities. The final product of this reaction is 4-bromo-5-chloroisophthalic acid.

Functionalization through Radical Reactions

While specific studies on the radical reactions of this compound are not extensively documented, its reactivity can be predicted based on established principles of radical chemistry. The presence of ethyl and methyl groups provides sites for benzylic hydrogen abstraction, a common pathway for the functionalization of alkylbenzenes.

The benzylic hydrogens on the ethyl and methyl substituents are activated towards free radical attack. msu.edu This activation is due to the stabilization of the resulting benzylic radical by the aromatic ring. Consequently, under conditions that promote radical formation, such as exposure to radical initiators or strong sunlight, this compound would likely undergo substitution at the benzylic positions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to yield products where a benzylic hydrogen of the ethyl or methyl group is replaced by a bromine atom.

Furthermore, aromatic compounds can undergo radical addition reactions. For example, hydroxyl radicals are known to add to the benzene ring of halobenzenes. researchgate.net It is plausible that this compound could react similarly with various radical species, leading to the formation of cyclohexadienyl-type radical intermediates. However, the subsequent reaction pathways of these intermediates would be complex and dependent on the specific reaction conditions.

Electrophilic Aromatic Substitution (EAS) on the Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of EAS on this compound are determined by the interplay of the directing effects of its four substituents.

The position of an incoming electrophile on the benzene ring is directed by the existing substituents. These directing effects are a consequence of both inductive and resonance effects, which alter the electron density at the different positions of the ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. pressbooks.publibretexts.org

Alkyl Groups (Ethyl and Methyl): Alkyl groups are activating and ortho-, para-directing. libretexts.org They donate electron density to the ring through an inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack. This stabilization is more significant when the attack occurs at the ortho and para positions. youtube.com

Halogen Groups (Bromo and Chloro): Halogens are deactivating yet ortho-, para-directing. pressbooks.publibretexts.org Their high electronegativity withdraws electron density from the ring inductively, making it less reactive towards electrophiles (deactivating effect). However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion when the attack is at the ortho and para positions. pressbooks.pub

The directing effects of the individual substituents in this compound are summarized in the table below.

SubstituentTypeActivating/DeactivatingDirecting Effect
-CH₂CH₃ (Ethyl)AlkylActivatingOrtho, Para
-CH₃ (Methyl)AlkylActivatingOrtho, Para
-Br (Bromo)HalogenDeactivatingOrtho, Para
-Cl (Chloro)HalogenDeactivatingOrtho, Para

When multiple substituents are present on a benzene ring, the regiochemical outcome of an EAS reaction depends on the combined influence of their directing effects. msu.edu In the case of this compound, the two alkyl groups (ethyl and methyl) are activating, while the two halogens (bromo and chloro) are deactivating. The activating groups will have a stronger influence on the position of electrophilic attack.

The available positions for substitution on the benzene ring are at carbons 4 and 6. Let's analyze the directing effects of the substituents on these positions:

Position 4: This position is para to the ethyl group and ortho to the methyl group. Both of these activating groups strongly direct an incoming electrophile to this position. It is also meta to the chloro group and ortho to the bromo group.

Position 6: This position is ortho to the ethyl group and meta to the methyl group. It is also para to the chloro group and ortho to the bromo group.

Considering the activating nature of the alkyl groups, they will be the dominant directors. The ethyl group at position 1 and the methyl group at position 3 will synergistically direct an incoming electrophile to position 4. The ethyl group directs para, and the methyl group directs ortho to the same carbon.

The table below summarizes the directing influence of each substituent on the available positions for electrophilic attack.

PositionDirected by Ethyl (-CH₂CH₃)Directed by Chloro (-Cl)Directed by Methyl (-CH₃)Directed by Bromo (-Br)Overall Influence
4 Para (Activating)Meta (Deactivating)Ortho (Activating)Ortho (Deactivating)Strongly Favored
6 Ortho (Activating)Para (Deactivating)Meta (Activating)Ortho (Deactivating)Less Favored

Therefore, electrophilic aromatic substitution on this compound is most likely to occur at the 4-position . This is due to the strong, concerted directing effect of the two activating alkyl groups to this position. While the halogens also direct to the ortho and para positions, their deactivating nature makes their influence secondary to that of the alkyl groups. Steric hindrance may also play a role, potentially favoring the less hindered position if the electrophile is bulky.

Role of 5 Bromo 2 Chloro 1 Ethyl 3 Methylbenzene As a Precursor in Advanced Organic Synthesis

Building Block in the Synthesis of Diversified Aromatic Scaffolds

The strategic placement of reactive sites on the 5-Bromo-2-chloro-1-ethyl-3-methylbenzene molecule makes it an ideal starting material for the construction of a variety of aromatic compounds. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for functionalization of the alkyl side chains, allows for a stepwise and controlled introduction of various functional groups.

The synthesis of multifunctionalized phenyl derivatives from this compound can be achieved through a series of regioselective reactions. Standard electrophilic aromatic substitution reactions are guided by the existing substitution pattern. nih.gov For instance, nitration or sulfonation would likely occur at the positions ortho and para to the activating ethyl and methyl groups, while respecting the steric hindrance imposed by the existing substituents.

A plausible synthetic strategy for preparing polysubstituted benzenes often involves a multi-step approach, starting from simpler precursors. beilstein-journals.org The order of introduction of substituents is crucial to achieve the desired isomer. beilstein-journals.org For a molecule like this compound, the synthesis would likely involve a sequence of halogenation, Friedel-Crafts alkylation, and potentially other modifications, with the directing effects of the substituents carefully considered at each step. nih.gov

Below is an interactive data table summarizing potential synthetic transformations for creating multifunctionalized phenyl derivatives from a hypothetical starting material.

TransformationReagents and ConditionsPotential Product
NitrationHNO₃/H₂SO₄Introduction of a nitro group
SulfonationSO₃/H₂SO₄Introduction of a sulfonic acid group
Friedel-Crafts AcylationRCOCl/AlCl₃, then H₂/PdIntroduction of an acyl, then alkyl group
Cross-CouplingOrganometallic reagent, Pd catalystSubstitution of a halogen with a new group

The synthesis of chiral aromatic compounds from precursors like this compound can be approached through diastereoselective reactions. youtube.com If a chiral center is introduced into one of the alkyl side chains, for example, through an asymmetric reaction, this can direct the stereochemical outcome of subsequent transformations on the aromatic ring or the other side chain. The existing chirality can create a diastereotopic environment, leading to the preferential formation of one diastereomer over another. youtube.com

Organocatalysis represents a powerful tool for achieving enantioselective transformations. researchgate.net For instance, the functionalization of the ethyl group could be achieved using a chiral catalyst to introduce a new stereocenter. This newly installed chirality can then influence the facial selectivity of reactions involving the aromatic ring, such as asymmetric dearomatization or atroposelective transformations.

The following table outlines conceptual approaches to the synthesis of chiral aromatic compounds.

ApproachDescription
Asymmetric CatalysisUse of a chiral catalyst to introduce a stereocenter in a side-chain or through functionalization of the ring.
Chiral AuxiliariesTemporary attachment of a chiral auxiliary to guide a stereoselective reaction, followed by its removal. sfu.ca
Diastereoselective ReactionsUtilizing an existing stereocenter to control the stereochemical outcome of a subsequent reaction. youtube.com

Intermediate in the Construction of Complex Molecular Architectures

The utility of this compound extends to its role as a key intermediate in the synthesis of larger, more complex molecules with applications in various fields of science and technology.

Polysubstituted aromatic compounds are common motifs in pharmaceutically active molecules. rsc.orgthesciencein.orgthesciencein.org Halogenated organic compounds, in particular, can serve as important intermediates in the synthesis of drugs due to their ability to participate in cross-coupling reactions, which are fundamental in modern drug discovery. rsc.orgthesciencein.orgthesciencein.org The presence of bromo and chloro substituents on this compound allows for selective palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. researchgate.net This enables the construction of complex molecular frameworks found in various therapeutic agents.

For example, the bromo- and chloro-substituents can be sequentially replaced with different moieties, allowing for the controlled assembly of a drug candidate. The alkyl groups can also be modified to fine-tune the steric and electronic properties of the molecule, which can be crucial for its biological activity.

Halogenated aromatic compounds are frequently used as monomers in the synthesis of specialty polymers with enhanced properties such as flame retardancy, thermal stability, and chemical resistance. nih.gov The bromine and chlorine atoms in this compound can impart flame-retardant characteristics to polymers derived from it.

This compound could potentially be used as a monomer or a comonomer in polymerization reactions. For instance, it could undergo polymerization through dehalogenation or by first converting the halogen atoms into other polymerizable functional groups. The resulting polymers would possess a unique combination of properties derived from the aromatic backbone and the specific substitution pattern. Halogenated vinyl ether monomers have been synthesized and polymerized, indicating the feasibility of incorporating such halogenated aromatic structures into polymer chains. nih.gov

The table below summarizes potential applications in materials science.

Application AreaPotential Role of this compound
Flame RetardantsIncorporation into polymer backbones to enhance fire resistance.
High-Performance PolymersUse as a monomer to create polymers with high thermal and chemical stability.
Functional MaterialsA precursor for materials with specific optical or electronic properties.

The development of new ligands is crucial for advancing the field of catalysis. nih.gov Polysubstituted aromatic compounds can serve as scaffolds for the synthesis of novel ligands for transition metal catalysts. nih.gov The functional groups on this compound can be elaborated to introduce coordinating atoms such as phosphorus, nitrogen, or oxygen.

For example, the bromo or chloro substituent could be replaced by a phosphine (B1218219) group via a substitution reaction, or the alkyl groups could be functionalized to introduce donor atoms. The steric and electronic properties of the resulting ligand can be fine-tuned by the substitution pattern on the aromatic ring, which in turn can influence the activity and selectivity of the metal catalyst to which it is coordinated. nih.gov The development of ligands plays a significant role in chemoselective coupling reactions. rsc.org

Environmental Behavior and Degradation Research of Halogenated Aromatic Compounds

Photochemical Transformation Pathways in Environmental Media

Photochemical transformation is a crucial degradation pathway for many aromatic compounds in the environment, primarily occurring in the atmosphere and the upper layers of aquatic systems. The process is initiated by the absorption of solar radiation, which can lead to the cleavage of chemical bonds. For halogenated aromatic compounds, the carbon-halogen bond is often susceptible to photolytic cleavage.

Research on various chlorobenzenes and brominated aromatic compounds has shown that direct photolysis can lead to dehalogenation. The energy from UV radiation can excite the molecule, leading to the homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen radical. The aryl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form a less halogenated aromatic compound. In some cases, reactions with other molecules can lead to the formation of biphenyls or other transformation products.

The rate and pathway of photochemical degradation are influenced by several factors, including the wavelength and intensity of light, the presence of photosensitizers (such as humic substances in natural waters), and the specific halogen substituents on the aromatic ring. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that brominated aromatics may be more susceptible to photolysis. Studies on compounds like brominated diphenyl ethers have demonstrated their rapid photolytic decomposition in organic solvents and aqueous media. cdc.gov

The presence of alkyl groups, such as the ethyl and methyl groups in 5-Bromo-2-chloro-1-ethyl-3-methylbenzene, can also influence photochemical reactivity. Alkyl substituents can affect the electronic properties of the aromatic ring and may also be susceptible to photo-oxidation reactions.

Table 1: Illustrative Photochemical Degradation of Halogenated Aromatic Compounds This table presents representative data for related compounds to illustrate potential transformation pathways.

Compound Environmental Medium Key Transformation Products Reference
Chlorobenzene Benzene (B151609) (solution) Biphenyl, Reductive dechlorination products nih.gov
Brominated Dibenzo-p-dioxins Organic Solvents Less brominated dioxins and furans cdc.gov
Benzene, Toluene (B28343), Ethylbenzene, Xylenes (BTEX) Aqueous solution with UV/H₂O₂ Mineralization to CO₂ and H₂O torontomu.cabu.edu.eg

Hydrolytic Stability and Transformation Kinetics in Aqueous Systems

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, hydrolysis involves the nucleophilic substitution of a halogen atom by a hydroxyl group. The stability of the carbon-halogen bond on an aromatic ring generally makes these compounds resistant to hydrolysis under typical environmental conditions (neutral pH and ambient temperature).

The benzene ring's aromaticity and the strength of the aryl-halide bond mean that these compounds are generally hydrolytically stable. nih.gov Significant hydrolysis of aryl halides typically requires elevated temperatures and pressures or the presence of strong acids or bases, conditions not commonly found in the environment. Therefore, for this compound, hydrolysis is not expected to be a significant degradation pathway in most natural aqueous systems.

However, the presence of other functional groups on the aromatic ring can sometimes influence the susceptibility of the carbon-halogen bond to hydrolysis, although for alkyl and other halogen substituents, this effect is generally minor under environmental conditions. The primary literature on closely related polychlorinated and polybrominated biphenyls and benzenes indicates very slow to negligible hydrolysis rates. researchgate.net

Table 2: General Hydrolytic Stability of Halogenated Aromatic Compounds This table provides a qualitative overview of the hydrolytic stability of related compound classes.

Compound Class General Hydrolytic Stability Influencing Factors
Chlorobenzenes High Resistant to hydrolysis under normal environmental conditions.
Bromobenzenes High Similar to chlorobenzenes, generally stable.
Polychlorinated Biphenyls (PCBs) Very High Extremely resistant to hydrolysis.
Polybrominated Biphenyls (PBBs) Very High Highly stable in aqueous environments. cdc.gov

Biotic Degradation Mechanisms: Microbial Transformations and Bioremediation Research

Microbial degradation is a key process in the environmental breakdown of many organic pollutants, including halogenated aromatic compounds. bohrium.com The biodegradability of these compounds depends on various factors, including the number and type of halogen substituents, the microbial communities present, and the environmental conditions (e.g., aerobic or anaerobic). nih.gov

Under aerobic conditions, bacteria can initiate the degradation of less halogenated aromatic compounds through the action of oxygenase enzymes. nih.gov These enzymes incorporate oxygen atoms into the aromatic ring, leading to the formation of catechols, which can then undergo ring cleavage and further metabolism. For more highly halogenated compounds, this initial oxidative attack can be hindered.

Under anaerobic conditions, a common and important degradation pathway for highly halogenated aromatic compounds is reductive dehalogenation. microbe.com This process involves the removal of a halogen atom and its replacement with a hydrogen atom. Certain anaerobic bacteria can use halogenated compounds as electron acceptors in a process known as "halorespiration." eurochlor.org The order of halogen removal can be influenced by the position of the halogens on the aromatic ring. Generally, bromine is more readily removed than chlorine through reductive dehalogenation.

For this compound, it is plausible that under anaerobic conditions, the bromo substituent would be preferentially removed before the chloro substituent. The presence of alkyl groups can also affect the rate and pathways of microbial degradation.

Bioremediation research focuses on harnessing these microbial processes to clean up contaminated sites. researchgate.net This can involve stimulating the activity of indigenous microorganisms (biostimulation) or introducing specific microorganisms with known degradative capabilities (bioaugmentation).

Table 3: Microbial Degradation Pathways for Halogenated Aromatic Compounds This table summarizes common microbial transformation mechanisms for related compounds.

Degradation Pathway Conditions Key Microbial Action Typical Substrates
Oxidative Degradation Aerobic Dioxygenase and monooxygenase enzymes initiate ring hydroxylation. nih.gov Less chlorinated benzenes, phenols. nih.gov
Reductive Dehalogenation Anaerobic Halogen atom is removed and replaced by a hydrogen atom. microbe.com Highly chlorinated benzenes, PCBs, brominated flame retardants. mdpi.com
Hydrolytic Dehalogenation Aerobic/Anaerobic Halogen is replaced by a hydroxyl group. Some halogenated aliphatic compounds and specific aromatics. nih.gov

Adsorption and Transport Dynamics in Soil and Aquatic Environments

The transport and fate of this compound in the environment are significantly influenced by its partitioning behavior between water, soil, sediments, and air. A key parameter for assessing this behavior is the organic carbon-water (B12546825) partition coefficient (Koc), which describes the tendency of a chemical to adsorb to the organic matter in soil and sediment.

Halogenated aromatic compounds are generally hydrophobic, meaning they have low water solubility and a tendency to associate with organic matter. The hydrophobicity of these compounds typically increases with the degree of halogenation and the size of any alkyl substituents. Consequently, it is expected that this compound would have a relatively high Koc value, indicating a strong tendency to adsorb to soil and sediment.

This adsorption reduces the concentration of the compound in the aqueous phase, thereby limiting its mobility in groundwater and surface water. However, it also makes the compound less available for microbial degradation in the water column. Adsorbed compounds can persist in soils and sediments for long periods.

Volatilization from water to the atmosphere can also be a significant transport pathway for some halogenated aromatic compounds, governed by their Henry's Law constant. Compounds with higher vapor pressures and lower water solubilities are more likely to volatilize. The transport of these compounds in the atmosphere can lead to their widespread distribution. nih.gov

Table 4: Physicochemical Properties Influencing Environmental Transport of Representative Aromatic Compounds This table provides data for related compounds to illustrate the principles of environmental partitioning.

Compound Log Kow (Octanol-Water Partition Coefficient) Water Solubility (mg/L) Henry's Law Constant (atm·m³/mol) Implications for Environmental Transport
Benzene 2.13 1790 5.5 x 10⁻³ Moderate adsorption to soil, relatively mobile in water, significant volatilization potential. ca.gov
Chlorobenzene 2.84 498 3.9 x 10⁻³ Higher adsorption to soil than benzene, less mobile in water.
Ethylbenzene 3.15 152 8.7 x 10⁻³ Stronger adsorption to soil, lower mobility in water compared to benzene.
1,2,4-Trichlorobenzene 4.02 30 1.9 x 10⁻³ Very strong adsorption to soil and sediment, low mobility in water.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the purity and structure of 5-Bromo-2-chloro-1-ethyl-3-methylbenzene?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use >95.0% purity thresholds (as per HLC standards) to verify compound homogeneity, referencing protocols for halogenated aromatics .
  • Gas Chromatography (GC) : Analyze volatile derivatives under optimized temperature gradients (e.g., bp 143–144°C for analogous bromoethyl compounds) .
  • IR Spectroscopy : Compare experimental IR spectra with NIST reference data (e.g., C-Br and C-Cl stretching frequencies at 550–650 cm⁻¹ and 700–800 cm⁻¹, respectively) .

Q. How can researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodological Answer :

  • Storage : Use amber glass vials at –20°C under inert gas (N₂/Ar) to minimize photodegradation and hydrolysis, as recommended for bromo-chloro analogs .
  • Safety Protocols : Employ fume hoods, nitrile gloves, and explosion-proof refrigerators, referencing GHS hazard codes for halogenated aromatics (e.g., H319: eye irritation; H335: respiratory toxicity) .

Advanced Research Questions

Q. What synthetic strategies optimize regioselectivity during the halogenation or alkylation of this compound?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use bulky bases (e.g., LDA) to direct substituents to meta/para positions, leveraging steric effects from ethyl and methyl groups .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura conditions (Pd catalysts, aryl boronic acids) for selective functionalization, as demonstrated for biphenyl derivatives .

Q. How can steric hindrance from the ethyl and methyl groups impact functionalization reactions, and what mitigation strategies exist?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields under high-temperature/pressure conditions (e.g., 150°C, 20 min) to overcome steric barriers .
  • Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to direct reactivity to less hindered positions .

Q. What analytical approaches resolve contradictions between theoretical NMR predictions and experimental data for this compound?

  • Methodological Answer :

  • Deuterated Analogs : Compare experimental NMR of deuterated derivatives (e.g., 1-Bromo-3-chloro-5-fluorobenzene-d3) to isolate isotope effects .
  • DFT Calculations : Optimize molecular geometries using B3LYP/6-31G* basis sets to simulate NMR chemical shifts, adjusting for solvent polarity .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Use Arrhenius plots (40–80°C, pH 3–10) to extrapolate degradation rates, monitoring via HPLC retention time shifts .
  • Mass Spectrometry (MS) : Identify degradation products (e.g., dehalogenated species) using high-resolution MS (HRMS) .

Q. What crystallographic techniques are suitable for elucidating the solid-state structure of derivatives of this compound?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (hexane/EtOAc) and solve structures using SHELX software, as applied to bromo-chloro-indol analogs .
  • Powder XRD : Analyze polymorphic forms under controlled humidity (e.g., 25–60% RH) to assess crystallinity .

Safety and Environmental Considerations

Q. What waste disposal protocols are recommended for brominated/chlorinated byproducts generated during synthesis?

  • Methodological Answer :

  • Neutralization : Treat halogenated waste with 10% NaOH/EtOH to hydrolyze C-X bonds, followed by activated carbon filtration .
  • Regulatory Compliance : Adhere to EPA guidelines (40 CFR Part 261) for hazardous waste disposal, documenting TCLP (Toxicity Characteristic Leaching Procedure) results .

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